molecular formula C18H17F3N2O B10970208 Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

Cat. No.: B10970208
M. Wt: 334.3 g/mol
InChI Key: AATNDOQWIOCJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a valuable compound in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with phenylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ketone bond. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
  • 1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
  • 4-(trifluoromethyl)phenol

Comparison: Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is unique due to its specific combination of a piperazine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts. For instance, the presence of the piperazine ring can enhance its binding affinity to certain receptors, making it a more potent candidate in medicinal chemistry.

Properties

Molecular Formula

C18H17F3N2O

Molecular Weight

334.3 g/mol

IUPAC Name

phenyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(13-15)22-9-11-23(12-10-22)17(24)14-5-2-1-3-6-14/h1-8,13H,9-12H2

InChI Key

AATNDOQWIOCJGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.